molecular formula C17H15Cl2N3O3 B5078345 1-(2-CHLORO-6-NITROPHENYL)-4-(4-CHLOROBENZOYL)PIPERAZINE

1-(2-CHLORO-6-NITROPHENYL)-4-(4-CHLOROBENZOYL)PIPERAZINE

Cat. No.: B5078345
M. Wt: 380.2 g/mol
InChI Key: OKTWMHLYLOHJEA-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)-4-(4-chlorobenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a 4-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-nitrophenyl)-4-(4-chlorobenzoyl)piperazine typically involves the following steps:

    Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce a nitro group at the 6-position, forming 2-chloro-6-nitrophenyl.

    Acylation: The 2-chloro-6-nitrophenyl compound is then acylated with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-nitrophenyl)-4-(4-chlorobenzoyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-(2-Amino-6-chlorophenyl)-4-(4-chlorobenzoyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chlorobenzoic acid and 1-(2-chloro-6-nitrophenyl)piperazine.

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)-4-(4-chlorobenzoyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-(4-chlorobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-4-(4-chlorobenzoyl)piperazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(2-Nitrophenyl)-4-(4-chlorobenzoyl)piperazine: Lacks the chloro group at the 6-position, which may affect its overall properties.

    1-(2-Chloro-6-nitrophenyl)piperazine: Lacks the benzoyl group, which may influence its chemical and biological behavior.

Uniqueness: 1-(2-Chloro-6-nitrophenyl)-4-(4-chlorobenzoyl)piperazine is unique due to the presence of both chloro and nitro substituents on the phenyl ring, as well as the benzoyl group on the piperazine ring

Properties

IUPAC Name

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-13-6-4-12(5-7-13)17(23)21-10-8-20(9-11-21)16-14(19)2-1-3-15(16)22(24)25/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTWMHLYLOHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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